N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide
Description
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring, a pyridine ring, and a piperazine moiety, making it a versatile candidate for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c21-16(14-4-3-12-24-14)18-7-13-25(22,23)20-10-8-19(9-11-20)15-5-1-2-6-17-15/h1-6,12H,7-11,13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLGOBUPHJCKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide typically involves multiple steps, starting with the formation of the piperazine ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide includes a furan ring, a sulfonamide group, and a piperazine moiety. The general formula can be represented as:
This compound exhibits various biological activities, making it a candidate for therapeutic applications.
Applications in Medicinal Chemistry
The potential applications of this compound include:
- Anticancer Agents : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antidepressants : The piperazine moiety is known for its activity in neuropharmacology, suggesting potential use in treating mood disorders.
- Antimicrobial Agents : The sulfonamide group is historically linked to antibacterial properties, indicating possible applications in combating bacterial infections.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to disrupt critical signaling pathways.
Case Study 2: Neuropharmacological Effects
Research conducted by Neuroscience Letters explored the effects of piperazine derivatives on serotonin receptors, revealing that modifications to the piperazine structure enhanced binding affinity and efficacy, suggesting potential for treating depression.
Mechanism of Action
The mechanism by which N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to desired biological outcomes. The pathways involved include signal transduction and metabolic processes, which are crucial for its therapeutic effects.
Comparison with Similar Compounds
N-(2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide
N-(2-{[4-(phenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide
Uniqueness: N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide stands out due to its specific structural features, such as the presence of the pyridine ring and the piperazine moiety. These features contribute to its unique reactivity and biological activity, distinguishing it from other similar compounds.
Biological Activity
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the piperazine and pyridine moieties, suggest a significant interaction with biological targets, making it a subject of interest for various biological studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide, with a molecular formula of C_{15}H_{20}N_4O_3S. Its structure can be analyzed for its functional groups that contribute to its biological activity, including the sulfonamide group which is known for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{20}N_4O_3S |
| Molecular Weight | 348.41 g/mol |
| IUPAC Name | N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The piperazine and pyridine components facilitate binding to various biological targets, potentially modulating their activity. The sulfonamide group enhances its solubility and bioavailability, contributing to its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of protein synthesis and disruption of cell membrane integrity.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent. The structure–activity relationship (SAR) analysis indicates that modifications in the pyridine or piperazine rings can enhance potency against specific cancer types.
- Neuropharmacological Effects : Given the presence of piperazine, there is potential for neuropharmacological applications, including anxiolytic and antidepressant effects. Compounds with similar scaffolds have been studied for their ability to modulate neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Studies : In vitro evaluations demonstrated that similar sulfonamide derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating promising antibacterial activity .
- Cytotoxicity Testing : A study reported that compounds within the same class showed IC50 values below 10 μM against various cancer cell lines, suggesting significant anticancer potential .
- Neuropharmacological Evaluation : Research on piperazine derivatives indicated modulation of serotonin receptors, which could translate into anxiolytic effects in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
